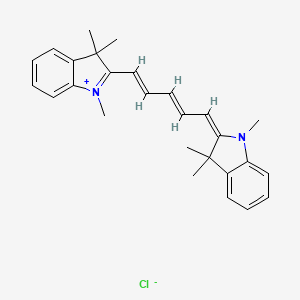

Dimethylindodicarbocyanine

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Trace Element Detection in Wastewater

Dimethylindodicarbocyanine (DIDC) has been utilized in the chromogenic reaction with Cr2O7^2- for the determination of trace chromium (VI) in electroplating wastewater. This reaction showcases high sensitivity during toluene extraction in an H2SO4 medium, with a maximum absorption at 560 nm. The method demonstrates reliability in detecting trace amounts of chromium in wastewater samples, highlighting its application in environmental monitoring and waste management practices (Xu Rui-yin, 2003).

2. Copper Extraction and Spectrometric Detection

A novel, environmentally friendly procedure has been developed using DIDC for the extraction and preconcentration of copper. This process involves the formation of an ion associate between DIDC and Cu(I) in the presence of chloride ions. The method is optimized for liquid-liquid extraction and facilitates the determination of copper in real samples. This application is significant for its eco-friendly approach and efficiency in copper extraction (Škrlíková et al., 2011).

3. Investigation of Copper Ions

Research on the reactions of various copper ions with DIDC has led to the development of a spectrophotometric method for determining Cu(I), Cu(II), and Cu(III). This method differs in its approach for extracting different copper ions and highlights the versatility of DIDC in analytical chemistry applications. The process's effectiveness in determining copper ions in semiconductor samples is particularly noteworthy (Balogh et al., 2008).

4. Monitoring Membrane Potentials

DIDC has been used as a cyanine dye to monitor membrane potentials in Escherichia coli cells and membrane vesicles. This application in microbiology provides valuable insights into cellular processes and membrane dynamics. The dye's fluorescence response is specifically related to the generation of an electrical membrane potential, making it a useful tool for studying cellular energy mechanisms (Letellier & Shechter, 1979).

Safety and Hazards

Dimethylindodicarbocyanine is harmful if swallowed, in contact with skin, or inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Mode of Action

The compound, also known as Dimethylindodicarbocyanine, is a photochromic molecule . Photochromic molecules change their chemical structure when exposed to light, typically switching between two forms. In the case of this compound, it has a colourless leuco spiropyran form (SP) and a coloured trans-merocyanine form (MC) that exhibits absorption peaks in the ultraviolet and visible regions respectively . The transformation between these two forms can be triggered by UV-light .

Result of Action

The primary result of the action of this compound is its photo-responsive behavior . This property makes it useful in various applications, such as optical data storage applications . It can also be used to dope liquid crystal to develop a coloured scattering device that is dual responsive and allows the initiation of electrohydrodynamic instabilities (EHDI) .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . Exposure to UV light triggers the transformation between the SP and MC forms . Additionally, a complete reset from MC to SP molecule can be achieved by thermal annealing . The environment, therefore, plays a crucial role in determining the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2.ClH/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVISPVDSKYDJKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride | |

CAS RN |

54268-70-1 | |

| Record name | 1,3,3-Trimethyl-2-[5-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-penta-1,3-dienyl]-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

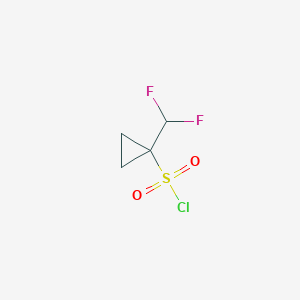

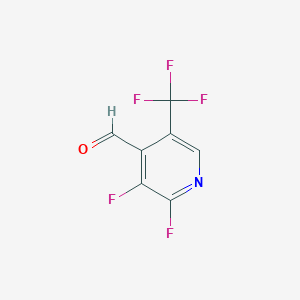

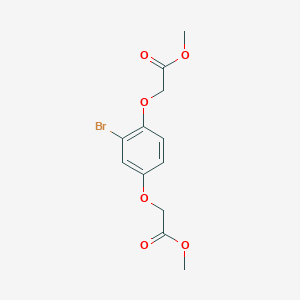

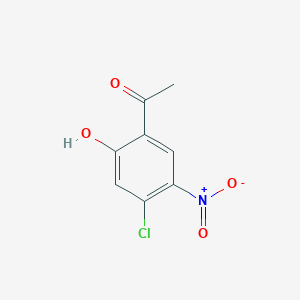

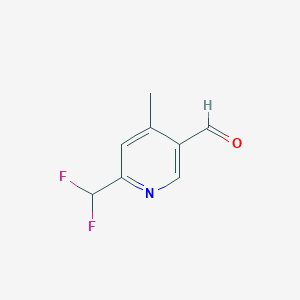

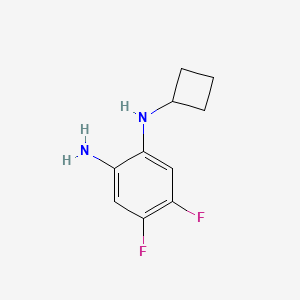

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

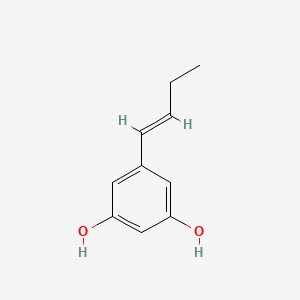

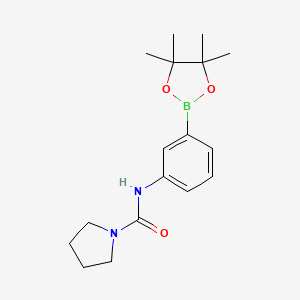

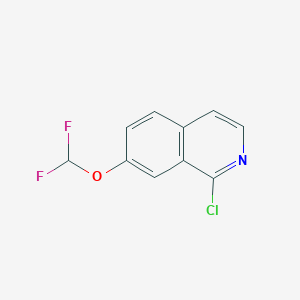

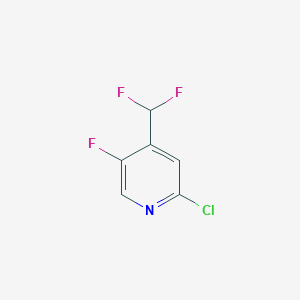

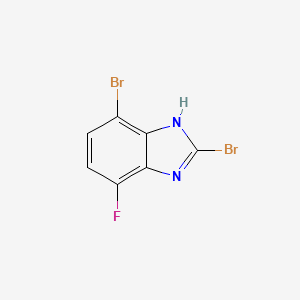

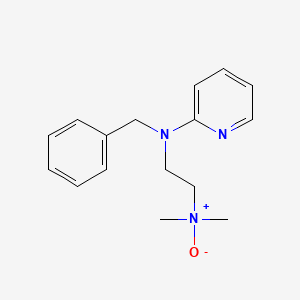

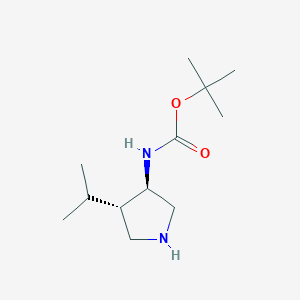

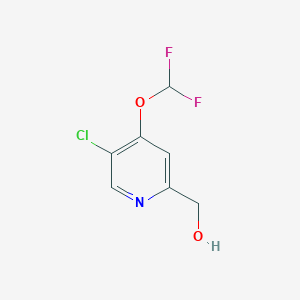

Feasible Synthetic Routes

Q & A

Q1: How does DIDC facilitate copper detection?

A1: DIDC interacts with copper ions, specifically Cu(I), to form an ion associate complex in the presence of chloride ions [, , ]. This complex exhibits distinct spectrophotometric properties, allowing for its detection and quantification.

Q2: What is the significance of using DIDC for copper detection in analytical chemistry?

A2: The DIDC-based method offers several advantages for copper analysis:

- Sensitivity: The method boasts a high molar absorptivity (3.6×105 L·mol-1·cm-1) [, ], enabling detection at very low concentrations (detection limit of 2.0×10-3 mg/L for Cr(VI)) [].

- Selectivity: The procedure demonstrates selectivity towards Cu(I) even in the presence of a significant excess of Cu(II) []. This selectivity allows for speciation analysis, differentiating between different oxidation states of copper.

Q3: Can you elaborate on the interaction between DIDC and copper ions, and how is this utilized for detection?

A3: In an acidic environment and in the presence of chloride ions, DIDC reacts with Cu(I) to form an ion-associate complex. This complex is then extracted into an organic solvent, such as amyl acetate. The extracted complex exhibits maximum absorbance at 640 nm, and the absorbance is directly proportional to the concentration of Cu(I) in the sample [, , ]. By measuring the absorbance at this specific wavelength, the concentration of copper can be determined using a pre-established calibration curve.

Q4: Are there any specific applications where this DIDC-based method proves particularly useful?

A4: The method has shown promise in analyzing complex environmental samples, like tannery wastewater, for total chromium content [, ]. This is particularly relevant given the environmental impact of chromium pollution.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.